Cas no 70539-84-3 (1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-)
70539-84-3 structure
Product Name:1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-
CAS No:70539-84-3
MF:C19H20N2
MW:276.375504493713
CID:547090
PubChem ID:6619043
Update Time:2025-04-19
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-
- 2-benzyl-8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
- CHEMBL4856643
- BDBM50572078
- 2-benzyl-8-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- HLKQPYUVQYSQSX-UHFFFAOYSA-N
- 2-Benzyl-8-methyl-1H-piperidino[4,3-b]indole
- SR-01000549693-1
- 70539-84-3
- IDI1_004163
- SCHEMBL2593829
- HMS1384H14
- ChemDiv2_005448
- DTXSID80425075
- SR-01000549693
-
- Inchi: 1S/C19H20N2/c1-14-7-8-18-16(11-14)17-13-21(10-9-19(17)20-18)12-15-5-3-2-4-6-15/h2-8,11,20H,9-10,12-13H2,1H3
- InChI Key: HLKQPYUVQYSQSX-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCC2=C(C3C=C(C)C=CC=3N2)C1
Computed Properties
- Exact Mass: 276.1628
- Monoisotopic Mass: 276.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 19Ų
Experimental Properties
- PSA: 19.03
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
70539-84-3 (1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-) Related Products
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